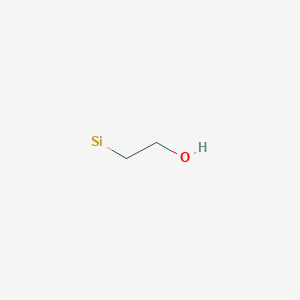
2-Silylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Silylethan-1-ol is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group and a hydroxyl group. This compound is part of the broader class of silyl ethers, which are widely used in organic synthesis due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Silylethan-1-ol can be synthesized through various methods, including the silylation of ethanol. One common method involves the reaction of ethanol with a silyl chloride, such as trimethylsilyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions and yields the desired silyl ether .
Industrial Production Methods
In industrial settings, the production of 2-Silylethan-1-ol often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize byproducts. For example, the use of iodine as a catalyst can enhance the trimethylsilylation of ethanol, resulting in higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Silylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form silylethyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a variety of alkyl or halide derivatives .
Applications De Recherche Scientifique
2-Silylethan-1-ol has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism by which 2-Silylethan-1-ol exerts its effects involves the formation of stable silyl ethers. The silicon atom in the compound can form strong bonds with oxygen, providing stability to the molecule. This stability allows for selective reactions and protection of functional groups during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethanol: Similar in structure but with three methyl groups attached to the silicon atom.
Triethylsilyl ethanol: Contains three ethyl groups attached to the silicon atom.
Tert-butyldimethylsilyl ethanol: Features a tert-butyl group and two methyl groups attached to the silicon atom .
Uniqueness
2-Silylethan-1-ol is unique due to its specific combination of an ethyl group and a hydroxyl group bonded to silicon. This structure provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C2H5OSi |
|---|---|
Poids moléculaire |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c3-1-2-4/h3H,1-2H2 |
Clé InChI |
KSPBTPRNKBQXAS-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


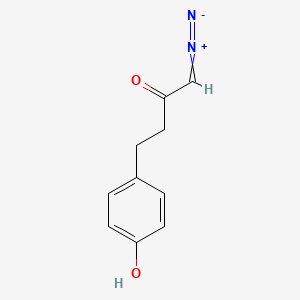
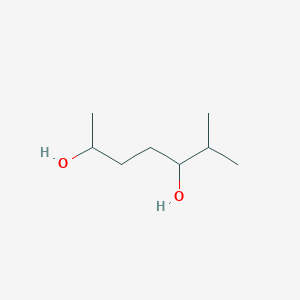
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
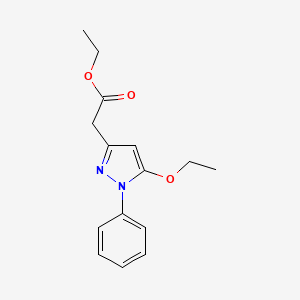
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
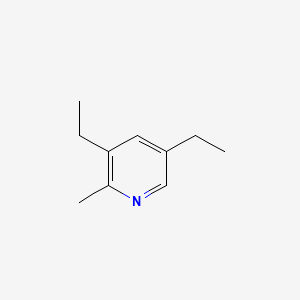
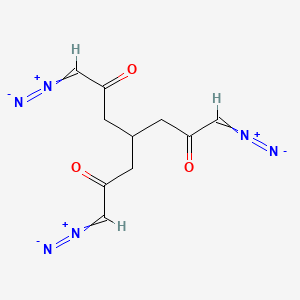
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
